Cas no 617-09-4 (Carbonic acid,bis(2-methylphenyl) ester)

Carbonic acid, bis(2-methylphenyl) ester, is an organic carbonate ester derived from the reaction of carbonic acid with 2-methylphenol. This compound is characterized by its aromatic substitution, which enhances its stability and reactivity in specific chemical applications. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of polymers, pharmaceuticals, and specialty chemicals. The presence of methyl groups on the phenyl rings influences its solubility and thermal properties, making it suitable for high-temperature processes. Its well-defined molecular structure ensures consistent performance in reactions requiring precise control, such as transesterification or polycarbonate formation. Proper handling and storage are recommended due to its sensitivity to hydrolysis.
Carbonic acid,bis(2-methylphenyl) ester structure
617-09-4 structure
Product Name:Carbonic acid,bis(2-methylphenyl) ester
CAS No:617-09-4
MF:C15H14O3
MW:242.269864559174
MDL:MFCD00053682
CID:95319
PubChem ID:69233
Update Time:2025-06-11

Carbonic acid,bis(2-methylphenyl) ester Chemical and Physical Properties

Names and Identifiers

    • Carbonic acid,bis(2-methylphenyl) ester
    • Carbonicacid, di-o-tolyl ester (6CI,7CI,8CI)
    • Bis(o-tolyl) carbonate
    • Di-o-tolylcarbonate
    • NSC 6344
    • bis(2-methylphenyl) carbonate
    • AI3-14989
    • NSC6344
    • NS00034773
    • EINECS 210-504-4
    • DI(O-CRESYL) CARBONATE
    • UNII-GU7JWJ434Q
    • AKOS005448410
    • GU7JWJ434Q
    • Di-o-tolyl carbonate
    • DI(O-CRESOL) CARBONATE
    • DI(ORTHOCRESOL) CARBONATE
    • NSC-6344
    • ditolylcarbonat
    • DTXSID90210696
    • SCHEMBL236664
    • 617-09-4
    • CARBONIC ACID DI-O-TOLYL ESTER
    • Carbonic acid, bis(2-methylphenyl) ester
    • Carbonic acid, di-O-tolyl ester
    • MDL: MFCD00053682
    • Inchi: 1S/C15H14O3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3
    • InChI Key: POZGCGJFBOZPCM-UHFFFAOYSA-N
    • SMILES: O(C(=O)OC1C=CC=CC=1C)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 242.09432
  • Monoisotopic Mass: 242.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.2077 (rough estimate)
  • Melting Point: 60°C
  • Boiling Point: 325.09°C (rough estimate)
  • Flash Point: 125.3°C
  • Refractive Index: 1.5740 (estimate)
  • PSA: 35.53

Carbonic acid,bis(2-methylphenyl) ester Pricemore >>

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Additional information on Carbonic acid,bis(2-methylphenyl) ester

Comprehensive Analysis of Carbonic acid,bis(2-methylphenyl) ester (CAS No. 617-09-4): Properties, Applications, and Industry Trends

Carbonic acid,bis(2-methylphenyl) ester (CAS 617-09-4), a specialized organic compound, has garnered significant attention in industrial and research sectors due to its unique molecular structure and versatile applications. This aromatic carbonate ester is characterized by two 2-methylphenyl groups bonded to a central carbonate moiety, offering distinct thermal and chemical stability. As sustainability and green chemistry dominate modern discourse, compounds like 617-09-4 are increasingly studied for their potential in eco-friendly material synthesis and high-performance polymers.

The compound’s CAS registry number 617-09-4 serves as a critical identifier in global chemical databases, ensuring precise classification in regulatory and safety documentation. Researchers frequently explore its role as an intermediate in polycarbonate production, where its bis(2-methylphenyl) structure may influence polymer flexibility and optical clarity. Recent studies highlight its utility in advanced coatings, where its resistance to hydrolysis aligns with demands for durable materials in automotive and electronics industries.

From a synthetic perspective, Carbonic acid,bis(2-methylphenyl) ester exemplifies the growing trend toward tailored ester derivatives in fine chemicals. Its synthesis typically involves phosgene-free routes, addressing environmental concerns associated with traditional carbonate production. This aligns with searches for "sustainable carbonate esters" and "non-toxic polymer precursors," reflecting industry shifts toward safer alternatives. Analytical techniques like HPLC and GC-MS are essential for verifying its purity, particularly for applications requiring high-grade chemical intermediates.

Market trends indicate rising interest in 617-09-4 for specialty adhesives and encapsulation materials, driven by its balanced polarity and thermal properties. In formulation chemistry, its compatibility with epoxy resins and acrylate systems makes it a candidate for next-generation composites. Notably, patent analyses reveal innovations leveraging its low volatility in electronic device coatings, responding to searches for "heat-resistant dielectric materials."

Regulatory compliance remains a key consideration for CAS 617-09-4. While not classified as hazardous under major frameworks like REACH, proper handling protocols are recommended due to its organic ester nature. Safety Data Sheets (SDS) emphasize standard laboratory precautions, mirroring user queries about "carbonic acid ester safety." Storage in anhydrous conditions preserves its stability, a detail often highlighted in technical guides.

Future research directions for bis(2-methylphenyl) carbonate may explore its catalytic applications or modifications for biodegradable plastics, tapping into circular economy principles. As industries prioritize carbon-neutral solutions, this compound’s role in CO2 utilization strategies could expand, potentially answering searches like "carbonate esters in carbon capture." Collaborative studies between academia and manufacturers will likely drive innovation, positioning 617-09-4 as a benchmark in functional ester chemistry.

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